molecular formula C10H12ClNO B2783561 2-(2-Chlorophenyl)morpholine CAS No. 864539-95-7

2-(2-Chlorophenyl)morpholine

Cat. No.: B2783561
CAS No.: 864539-95-7
M. Wt: 197.66
InChI Key: GZOCSISIGGFMGP-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)morpholine is an organic compound with the molecular formula C10H12ClNO. It is a morpholine derivative where the morpholine ring is substituted with a 2-chlorophenyl group.

Biochemical Analysis

Biochemical Properties

Morpholine, a structurally similar compound, undergoes most chemical reactions typical for other secondary amines This suggests that 2-(2-Chlorophenyl)morpholine may interact with various enzymes, proteins, and other biomolecules in a similar manner

Molecular Mechanism

It is likely to interact with biomolecules through its secondary amine and ether functionalities These interactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level

Metabolic Pathways

Given its structural similarity to morpholine, it may be involved in similar metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)morpholine typically involves the reaction of 2-chloroaniline with ethylene oxide under basic conditions to form the morpholine ring. The reaction is generally carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the ring closure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)morpholine
  • 2-(2-Bromophenyl)morpholine
  • 2-(2-Fluorophenyl)morpholine

Comparison: 2-(2-Chlorophenyl)morpholine is unique due to the presence of the chlorine atom at the ortho position of the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different halogen substitutions, it may exhibit distinct chemical and biological properties .

Properties

IUPAC Name

2-(2-chlorophenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOCSISIGGFMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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